Methyl 2-fluoro-3-hydroxypropanoate

Description

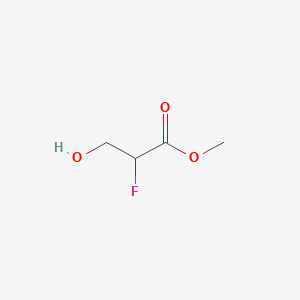

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO3/c1-8-4(7)3(5)2-6/h3,6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEGCFMMLFMGAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697093 | |

| Record name | Methyl 2-fluoro-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671-30-7 | |

| Record name | Methyl 2-fluoro-3-hydroxypropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=671-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-fluoro-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-fluoro-3-hydroxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-fluoro-3-hydroxypropanoate (MFHP) for Advanced Research and Development

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged with fluorinated organic compounds. Methyl 2-fluoro-3-hydroxypropanoate (MFHP) is a strategically important fluorinated building block whose value extends beyond its basic structure. It is a key, stable precursor to the highly reactive monomer, methyl 2-fluoroacrylate (MFA), and an emerging intermediate in pharmaceutical synthesis. This document provides an in-depth exploration of its properties, synthesis protocols, core applications, and safety procedures, grounded in authoritative scientific literature to empower your research and development endeavors.

Chapter 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. This chapter outlines the core identity, physical characteristics, and spectroscopic signature of this compound.

Core Identification

The unambiguous identification of a chemical entity is critical for regulatory compliance, procurement, and scientific communication.

| Identifier | Value | Source |

| CAS Number | 671-30-7 | [1][2][3] |

| Molecular Formula | C₄H₇FO₃ | [1][2] |

| Molecular Weight | 122.09 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| SMILES | O=C(OC)C(F)CO | [1] |

| InChI | 1S/C4H7FO3/c1-8-4(7)3(5)2-6/h3,6H,2H2,1H3 | [2] |

| InChIKey | GUEGCFMMLFMGAJ-UHFFFAOYSA-N | [2] |

Physical and Computed Properties

These properties are essential for predicting the compound's behavior in various solvents and under different experimental conditions, aiding in process design and reaction optimization.

| Property | Value | Source |

| Boiling Point | 197 °C (at 1 atm) | [4][5] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [1] |

| logP | -0.5102 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 2 | [1] |

Spectroscopic Characterization

Spectroscopic data provides the definitive structural confirmation of MFHP.

-

Proton Nuclear Magnetic Resonance (¹H NMR): The structure of MFHP has been confirmed by ¹H NMR (400 MHz, CDCl₃). Key signals include a multiplet at δ 5.06-4.93 ppm for the methine proton (FCH), a multiplet for the methylene protons (CH₂) at δ 4.08-3.91 ppm, a singlet for the methyl protons (CH₃) at δ 3.81 ppm, and a broad singlet for the hydroxyl proton (OH) at δ 2.85 ppm.[4]

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) analysis shows a molecular ion peak at m/z 121 ([M-H]⁻), confirming the molecular weight.[4] Another source reports fragments at m/z 121 [C₄H₆FO₃⁺], 92 [C₃H₅FO₂⁺], and 77 [C₃H₆FO⁺] under electron ionization (EI) conditions.[6] Spectroscopic data is also noted as available by commercial suppliers.[7][8]

Chapter 2: Synthesis Methodologies and Mechanistic Insights

The accessibility of MFHP is crucial for its widespread application. This chapter details a proven, high-yield synthesis protocol and discusses alternative routes.

Primary Synthesis: Aqueous Route from Claisen Salts

A novel, facile, and environmentally conscious method for synthesizing MFHP has been developed, utilizing Claisen salts and formaldehyde in an aqueous medium.[4][5][9] This approach is advantageous as it avoids harsh conditions and starts from readily available materials like methyl fluoroacetate.[5] The reaction proceeds with high efficiency, achieving an isolated yield of 81.3%.[4][5]

This protocol is adapted from the peer-reviewed methodology published by Fu et al. in Phosphorus, Sulfur, and Silicon and the Related Elements.[4]

-

Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve Sodium (Z)-2-fluoro-1,4-dimethoxy-3,4-dioxobut-1-en-1-olate (Claisen salt, 1.0 equiv.) and sodium bicarbonate (NaHCO₃, 1.0 equiv.) in water.

-

Reagent Addition: While maintaining the temperature at 20-30 °C, slowly add 37% aqueous formaldehyde (9.0 equiv.) dropwise to the solution.

-

Reaction: Stir the mixture at room temperature (20-30 °C) for 2-3 hours. Monitor the reaction progress using a suitable technique, such as gas chromatography.

-

Workup and Extraction: Upon completion, extract the aqueous solution three times with ethyl acetate.

-

Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified if necessary, though the source reports high purity after concentration.

Alternative Synthetic Routes

While the aqueous Claisen salt method is highly efficient, other pathways have been explored:

-

Two-Step Synthesis: A patented method describes a two-step process starting with methyl fluoroacetate and dimethyl oxalate to generate a sodium enolate intermediate, which then reacts with paraformaldehyde or formaldehyde to yield MFHP.[10]

-

Epoxide Ring-Opening: Another synthetic strategy involves the formation of a glycidate (epoxide) from an acrylate, followed by a regioselective ring-opening with an HF-reagent to form MFHP.[6]

Chapter 3: Core Applications in Material Science and Drug Discovery

MFHP's utility stems from its unique combination of a fluorine atom, a hydroxyl group, and an ester, making it a versatile intermediate.

A Strategic Precursor to Methyl 2-fluoroacrylate (MFA)

The primary industrial application of MFHP is its role as a stable, transportable precursor to Methyl 2-fluoroacrylate (MFA).[4][5][9] MFA is a critical monomer for producing advanced 2-fluoroacrylate polymers, which exhibit exceptional thermal stability, chemical inertness, and unique optical properties, making them valuable in optical fibers, electronics, and specialty coatings.[4][5]

However, MFA itself is highly reactive, prone to polymerization during storage and transport, and has a low boiling point (41 °C), which complicates its handling and increases costs.[4][5] MFHP (boiling point 197 °C) elegantly solves this problem. It is stable for storage and can be easily converted into MFA on-demand under basic conditions just before use.[4][5] This "roundabout strategy" significantly enhances the practicality and economic viability of using MFA in large-scale industrial applications.[4][9]

Role in Pharmaceutical and Fine Chemical Synthesis

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.

-

Pharmaceutical Intermediate: MFHP is utilized as an intermediate in the synthesis of pharmaceuticals, particularly in the development of novel fluorinated compounds.[3]

-

Oncology Research: It has been specifically cited for its use in the preparation of cyclopeptide-containing heteroaryl compounds intended for cancer treatment.[11]

-

Building Block Potential: The non-fluorinated analog, methyl 3-hydroxypropanoate, is a known building block and PROTAC linker.[12] This suggests that MFHP, with its added fluorine atom, is a highly valuable building block for creating complex molecules and could find similar applications in areas like PROTAC development where precise structural modifications are key.

Chapter 4: Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is non-negotiable when working with any chemical intermediate.

GHS Hazard Identification

MFHP is classified with the following hazards. Users must consult the full Safety Data Sheet (SDS) from their supplier before handling.

| Hazard | GHS Code | Description | Source |

| Signal Word | Warning | ||

| Skin Irritation | H315 | Causes skin irritation | |

| Eye Irritation | H319 | Causes serious eye irritation | |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Recommended Handling Procedures

Based on the hazard profile, the following personal protective equipment (PPE) and handling guidelines are mandatory.

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors.[13][14]

-

Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[15]

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[15] Change gloves immediately if contaminated.

-

Hygiene: Wash hands thoroughly after handling. An eyewash station and safety shower should be readily accessible.[13][14]

-

Avoid Ingestion/Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid actions that could generate aerosols or mists.[13]

Storage and Disposal

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[1][14]

-

Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. This should be done via an approved waste disposal plant.[15]

Conclusion

This compound is a compound of significant and growing importance. Its physicochemical properties make it an ideal, stable precursor for the industrially valuable but difficult-to-handle monomer, methyl 2-fluoroacrylate. This role alone cements its utility in advanced materials science. Furthermore, its identity as a functionalized, fluorinated building block positions it as a valuable intermediate for the synthesis of complex, high-value molecules in the pharmaceutical and fine chemical sectors. By understanding its synthesis, properties, and applications as detailed in this guide, researchers and developers are well-equipped to leverage the full potential of this versatile chemical.

References

-

Fu, B., Cao, Z., Wu, B., Mao, C., Qin, C., & Chen, S. (2022). Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(12), 1253-1258. [Link]

-

Taylor & Francis Online. (2022). Full article: Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. Retrieved from [Link]

-

PubChem. (n.d.). This compound. CID 53415982. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. Retrieved from [Link]

- Google Patents. (2016). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.

- Google Patents. (2021). WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-(2-hydroxyphenyl)propanoate, 95%+. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | C4H7FO3 | CID 53415982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google Patents [patents.google.com]

- 7. 2-Fluoro-3-hydroxypropanoic acid methyl ester(671-30-7) 1H NMR [m.chemicalbook.com]

- 8. 671-30-7|this compound|BLD Pharm [bldpharm.com]

- 9. tandfonline.com [tandfonline.com]

- 10. CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate - Google Patents [patents.google.com]

- 11. 2-Fluoro-3-hydroxypropanoic acid methyl ester | 671-30-7 [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. fishersci.com [fishersci.com]

physical and chemical properties of Methyl 2-fluoro-3-hydroxypropanoate

An In-Depth Technical Guide to Methyl 2-fluoro-3-hydroxypropanoate: Synthesis, Properties, and Applications

Introduction

This compound (MFHP) is a fluorinated organic compound of significant interest in materials science and pharmaceutical development. As a key intermediate, its primary value lies in its role as a stable and easily transportable precursor to Methyl 2-fluoroacrylate (MFA), an important monomer for producing advanced fluorinated polymers.[1][2] These polymers are utilized in a wide range of applications, from optical materials and specialty coatings to drug delivery systems, owing to their high thermal stability, chemical inertness, and low surface energy.[3]

The inherent instability and low boiling point (41°C) of MFA present considerable challenges for its storage, transportation, and handling.[1][4] MFHP provides a strategic solution to these issues. With a much higher boiling point, it is less volatile and more stable, yet it can be readily converted to MFA under basic conditions when needed.[1][3] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core physical and chemical properties of MFHP, its synthesis, reactivity, analytical characterization, and safe handling protocols.

Physicochemical and Spectroscopic Properties

The unique arrangement of a methyl ester, a hydroxyl group, and a fluorine atom on a three-carbon backbone dictates the physicochemical behavior and reactivity of MFHP.

Core Physical Properties

The physical properties of MFHP make it a manageable liquid under standard laboratory conditions, a stark contrast to its highly volatile derivative, MFA.

| Property | Value | Source |

| Molecular Formula | C₄H₇FO₃ | [5][6] |

| Molecular Weight | 122.09 g/mol | [5][6] |

| CAS Number | 671-30-7 | [5] |

| Appearance | Yellow liquid | |

| Boiling Point | 196.9 °C at 760 mmHg | [7] |

| Density | 1.204 g/cm³ at 25 °C | [7] |

| IUPAC Name | This compound | [5] |

| InChI Key | GUEGCFMMLFMGAJ-UHFFFAOYSA-N |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of MFHP. The following data are characteristic of the compound.

| Technique | Data | Interpretation |

| ¹H NMR | Signals at δ = 4.08-3.91 ppm. | Attributed to the methylene (-CH₂) protons adjacent to the hydroxyl group.[1] |

| ¹³C NMR | Expected signals for ester carbonyl, fluoro-substituted carbon, hydroxyl-substituted carbon, and methoxy carbon. | Confirms the carbon backbone and functional groups. |

| Mass Spec. (MS) | Molecular Ion Peak (M+) at m/z ≈ 122.04. | Corresponds to the molecular weight of the compound.[5] |

| Infrared (IR) | Broad absorption ~3400 cm⁻¹; Strong absorption ~1750 cm⁻¹. | Indicates the presence of the hydroxyl (-OH) group and the ester carbonyl (C=O) group, respectively. |

Note: Specific chemical shifts in NMR can vary slightly based on the solvent used.

Synthesis and Reaction Mechanisms

The utility of MFHP is greatly enhanced by efficient and environmentally conscious synthesis routes. A recently developed method highlights a move towards greener chemistry principles.

Novel Green Synthesis from Claisen Salts

A novel and facile method for synthesizing MFHP utilizes the reaction of a Claisen salt (sodium (Z)-2-fluoro-1,4-dimethoxy-3,4-dioxobut-1-en-1-olate) with formaldehyde in water.[1][3] This approach is advantageous as it avoids harsh organic solvents and starts from a stable intermediate derived from the inexpensive and commercially available methyl fluoroacetate.[3] The use of sodium bicarbonate is critical to modulate the pH, preventing the hydrolysis of the Claisen salt and subsequent unwanted conversion of the MFHP product into MFA during the reaction.[1]

Causality Behind the Method:

-

Expertise: The choice of water as a solvent represents a significant advancement, reducing both environmental impact and cost. Traditional organic synthesis often relies on volatile and toxic solvents.

-

Trustworthiness: The reaction is monitored by gas chromatography, ensuring precise tracking of conversion and yield. The reported isolated yield of 81.3% demonstrates the method's efficiency and reliability.[1][2]

-

Authoritative Grounding: This method, published in a peer-reviewed journal, provides a robust and validated pathway for MFHP production, overcoming limitations of previous synthetic routes.[1]

Experimental Protocol: MFHP Synthesis

The following protocol is adapted from the validated literature method.[1]

-

Vessel Preparation: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, add 160 mL of pure water.

-

Reagent Addition: While stirring, add the Claisen salt (20 g, 100 mmol) and sodium bicarbonate (4.2 g, 50 mmol) to the water.

-

Formaldehyde Addition: Slowly dropwise, add 37% aqueous formaldehyde (73 g, 900 mmol) into the solution, maintaining the temperature between 20-30 °C.

-

Reaction: Stir the reaction mixture for 2-3 hours at 20-30 °C. Monitor the reaction progress using gas chromatography with an internal standard.

-

Workup and Extraction: Once the reaction is complete, extract the aqueous solution with ethyl acetate (3 x 200 mL).

-

Drying and Isolation: Combine the organic phases and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product via distillation to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Standard workflow for the analytical characterization of MFHP.

Safety, Handling, and Storage

Proper handling of MFHP is crucial to ensure laboratory safety. Although it is not classified as acutely toxic, it is an irritant.

Hazard Identification

Based on GHS classifications, MFHP presents the following hazards:

-

H315: Causes skin irritation. [8]* H319: Causes serious eye irritation. [8]* H335: May cause respiratory irritation. [8]

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat. [8][9]* Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid breathing vapors. [8][10]Avoid contact with skin, eyes, and clothing. [10]* Storage: Store in a tightly closed container in a cool, dry place. [11]Recommended storage temperature is between 0-8 °C. * First Aid:

Conclusion

This compound is more than just a chemical intermediate; it is a strategic enabler for the broader application of fluorinated polymers. By providing a stable, safe, and cost-effective precursor to Methyl 2-fluoroacrylate, MFHP resolves significant logistical challenges in the production of advanced materials. The development of green, water-based synthesis routes further enhances its appeal for industrial and research applications. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for scientists and researchers aiming to leverage its full potential in creating next-generation pharmaceuticals and materials.

References

-

Fu, B., Cao, Z., Wu, B., Mao, C., Qin, C., & Chen, S. (2022). Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. Taylor & Francis Online. [Link]

-

Fu, B., Cao, Z., Wu, B., Mao, C., Qin, C., & Chen, S. (2022). Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. Taylor & Francis. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Fu, B., et al. (2022). Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. Taylor & Francis Online. [Link]

-

Semantic Scholar. (n.d.). Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. [Link]

-

Request PDF. (n.d.). Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. ResearchGate. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-(2-hydroxyphenyl)propanoate, 95%+. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C4H7FO3 | CID 53415982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. This compound [myskinrecipes.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Structure Elucidation of Methyl 2-fluoro-3-hydroxypropanoate: A Multi-Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-fluoro-3-hydroxypropanoate (CAS No. 671-30-7) is a valuable fluorinated building block, notably serving as a stable precursor for methyl 2-fluoroacrylate (MFA), a monomer used in the synthesis of advanced polymers.[1][2][3] The precise structural characterization of this molecule is paramount for ensuring purity, predicting reactivity, and maintaining quality control in synthetic applications. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound, synthesizing data from mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy. We delve into the causality behind experimental choices and the interpretation of complex spectral data, offering a self-validating system for researchers.

Foundational Analysis: Molecular Formula and Unsaturation

The logical starting point for any structure elucidation is the determination of the molecular formula. This is most reliably achieved through high-resolution mass spectrometry (HRMS), which provides a highly accurate mass measurement of the molecular ion.

For this compound, the molecular formula is confirmed as C₄H₇FO₃.[4][5] This corresponds to a molecular weight of approximately 122.09 g/mol .[4][5]

Degree of Unsaturation (DoU): The DoU, or index of hydrogen deficiency, indicates the total number of rings and/or multiple bonds within a molecule. It is calculated using the formula:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C₄H₇FO₃: DoU = 4 + 1 - (7/2) - (1/2) + (0/2) = 5 - 4 = 1

A DoU of 1 is a critical first piece of the structural puzzle, suggesting the presence of either one double bond or one ring. Given the context of a propanoate ester, this is strongly indicative of a carbonyl (C=O) double bond.

The Elucidation Workflow: A Symphony of Techniques

No single technique can unambiguously determine a structure. The core principle of structure elucidation is the integration of complementary data from multiple spectroscopic methods. Each technique probes different aspects of the molecular architecture, and together, they provide a cross-validating confirmation of the final structure.

Caption: Workflow for the structure elucidation of this compound.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The analysis is based on the principle that molecular bonds vibrate at specific, quantized frequencies. For this compound, the key is to identify the hydroxyl, carbonyl, and C-F bonds.

Table 1: Predicted IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (O-H) | Stretch | 3500 - 3200 | Broad, Strong |

| Alkyl (C-H) | Stretch | 3000 - 2850 | Medium-Strong |

| Ester Carbonyl (C=O) | Stretch | ~1740 | Strong, Sharp |

| Carbon-Fluorine (C-F) | Stretch | 1100 - 1000 | Strong |

| Ester (C-O) | Stretch | 1250 - 1100 | Strong |

The presence of a strong, broad absorption band above 3200 cm⁻¹ (O-H) and a sharp, intense band around 1740 cm⁻¹ (C=O) would provide immediate, self-validating evidence for the hydroxyl and ester functional groups, corroborating the DoU calculation.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: As the compound is a liquid, the neat liquid film method is most appropriate.[6] Place one drop of this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Assembly: Gently place a second salt plate on top, creating a thin, uniform liquid film.

-

Background Scan: Place the empty, clean salt plates into the FTIR spectrometer and run a background scan. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrument-related absorptions.

-

Sample Scan: Place the prepared sample into the spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is automatically ratioed against the background and is typically displayed in terms of percent transmittance.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two vital pieces of information: the molecular weight and structural clues from fragmentation patterns. The choice of ionization technique is critical.

-

Electrospray Ionization (ESI): A soft ionization technique ideal for obtaining the molecular ion with minimal fragmentation. In negative ion mode (ESI⁻), the molecule can lose a proton to form the [M-H]⁻ ion. A reported mass spectrum shows a peak at m/z 121, corresponding to the [M-H]⁻ ion of a compound with a molecular weight of 122.[1]

-

Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation. This provides a "fingerprint" of the molecule. A patent describing the GC-MS analysis reports characteristic fragments for this compound.[7]

Table 2: Mass Spectrometry Data

| Ionization Mode | m/z | Assignment | Significance |

| ESI⁻ | 121 | [M-H]⁻ | Confirms molecular weight of 122[1] |

| EI⁺ | 92 | [M - CH₂O]⁺ | Loss of formaldehyde from the hydroxymethyl group |

| EI⁺ | 77 | [M - OCH₃ - H₂O]⁺ (?) | Plausible but complex rearrangement |

| EI⁺ | 59 | [COOCH₃]⁺ | Characteristic fragment for a methyl ester |

The observation of a fragment corresponding to the loss of the methoxy group ([M - 31]) and a base peak at m/z 59 ([COOCH₃]⁺) are classic indicators of a methyl ester functionality, providing authoritative grounding for this part of the structure.

Experimental Protocol: Acquiring EI-MS Data

-

Sample Introduction: Dilute the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for an unambiguous assignment.

¹H NMR Spectroscopy: Proton Environments and Connectivity

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring atoms (spin-spin coupling). The presence of fluorine introduces additional complexity and provides crucial information through heteronuclear coupling.

Table 3: ¹H NMR Spectral Data (400 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Field Insights |

| 5.06 - 4.93 | Multiplet (ddt) | 1H | H -2 (F-CH) | Highly deshielded due to adjacent electronegative F and C=O group. The complex multiplet arises from coupling to H-3 protons (~4-6 Hz), the fluorine atom (~47-49 Hz), and the H-3' proton. |

| 4.08 - 3.91 | Multiplet | 2H | H -3 (-CH₂OH) | Deshielded by the adjacent hydroxyl group and C-2. The multiplet results from coupling to H-2 and the fluorine atom on C-2. |

| 3.81 | Singlet | 3H | -OCH ₃ | A characteristic singlet for a methyl ester group, not coupled to any other protons. |

| 2.85 | Broad Singlet | 1H | -OH | The hydroxyl proton is typically broad due to chemical exchange and does not couple with other protons. Its chemical shift is variable. |

The key to interpreting this spectrum is understanding the J-coupling, particularly the large geminal coupling between fluorine and H-2 (²JHF) and the vicinal coupling between fluorine and the H-3 protons (³JHF).

Caption: Key H-H and H-F J-couplings in this compound.

¹³C NMR Spectroscopy: The Carbon Backbone

Table 4: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Shift (δ, ppm) | Predicted Multiplicity (JCF) | Causality and Field Insights |

| C-1 (-C =O) | 168 - 172 | Doublet (~20-30 Hz) | Typical ester carbonyl chemical shift. Will show a small ²JCF coupling to fluorine. |

| C-2 (-C HF) | 88 - 92 | Doublet (~180-200 Hz) | The alpha-carbon is significantly shifted downfield by fluorine. The signal will be split into a large doublet due to ¹JCF. |

| C-3 (-C H₂OH) | 60 - 64 | Doublet (~15-25 Hz) | Typical chemical shift for a carbon bearing a hydroxyl group. Will show a ²JCF coupling. |

| C-4 (-OC H₃) | 51 - 53 | Singlet | Standard chemical shift for a methyl ester carbon. Too far from fluorine to show significant coupling. |

¹⁹F NMR Spectroscopy: The Fluorine Perspective

¹⁹F is a high-sensitivity nucleus with a wide chemical shift range, making ¹⁹F NMR an excellent tool for analyzing fluorinated compounds.[8] For this molecule, a single fluorine environment is expected. The signal will be split by the protons on C-2 and C-3.

Predicted Spectrum: A single signal is expected, which will appear as a doublet of triplets (dt). The large splitting will be from the geminal proton (H-2, ²JHF ~47-49 Hz), and the smaller splitting will be from the two vicinal protons (H-3, ³JHF ~20-25 Hz). The chemical shift will depend on the reference standard used but is expected in the typical range for alkyl fluorides.

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a good choice as it is a common solvent for organic molecules.[9]

-

Instrument Setup: Place the sample in the NMR spectrometer. The instrument should be tuned to the frequencies of ¹H, ¹³C, and ¹⁹F.

-

¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers the expected range (e.g., 0-12 ppm).

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires more scans than ¹H NMR due to the lower natural abundance of ¹³C. Inverse-gated decoupling can be used for more accurate integration if needed.

-

¹⁹F Spectrum Acquisition: Acquire a proton-coupled ¹⁹F spectrum. No special decoupling is needed unless simplifying the spectrum is desired. A common external reference like CFCl₃ is used.

Final Confirmation and IUPAC Nomenclature

The collective spectroscopic evidence provides an interlocking, self-validating confirmation of the structure:

-

MS confirms the molecular formula C₄H₇FO₃.

-

IR confirms the presence of -OH and C=O functional groups.

-

¹H NMR shows the four distinct proton environments (CH, CH₂, OCH₃, OH) and their connectivity through H-H and H-F coupling.

-

¹³C NMR confirms the four-carbon skeleton, with the C-F bond confirmed by the large ¹JCF coupling constant.

-

¹⁹F NMR confirms the single fluorine environment and its coupling to adjacent protons.

This complete dataset unambiguously confirms the structure and leads to its formal name under the International Union of Pure and Applied Chemistry (IUPAC) rules.

Confirmed IUPAC Name: This compound [5][10]

Conclusion

The structure elucidation of this compound is a clear example of the power of a modern, multi-spectroscopic approach. By systematically integrating data from mass spectrometry, infrared spectroscopy, and multinuclear NMR, a definitive and trustworthy structural assignment can be achieved. The causality-driven interpretation, particularly of the complex splitting patterns induced by the fluorine atom in NMR spectra, is essential for moving beyond simple data reporting to true molecular understanding. The protocols and insights presented in this guide provide a robust framework for researchers in chemical synthesis and drug development to confidently characterize this and other novel fluorinated molecules.

References

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Methyl 2-fluoroacrylate - Wikipedia [en.wikipedia.org]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C4H7FO3 | CID 53415982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google Patents [patents.google.com]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. This compound | 671-30-7 [sigmaaldrich.com]

The Ascendancy of Fluorinated Hydroxypropanoates: A Chronicle of Discovery and Synthesis

An In-depth Technical Guide:

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorinated hydroxypropanoates, a class of chiral building blocks, are particularly prized for their ability to impart unique physicochemical properties such as enhanced metabolic stability, increased binding affinity, and altered acidity in larger molecules.[3][4] This guide provides a comprehensive exploration of the discovery and historical development of these vital synthons. We will trace the evolution of their synthesis from classical organometallic methods to highly sophisticated asymmetric and biocatalytic strategies. This narrative is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale and field-proven insights that have driven innovation in this critical area of organofluorine chemistry.

The Genesis: Early Explorations with the Reformatsky Reaction

The journey of fluorinated hydroxypropanoates is intrinsically linked to the broader history of organofluorine chemistry, which began as early as the 19th century.[5] However, the practical synthesis of α-fluoro-β-hydroxy esters, a key subclass, gained significant traction with the application of the Reformatsky reaction.[6] Discovered by Sergey Nikolaevich Reformatsky, this reaction involves the condensation of an aldehyde or ketone with an α-halo ester using metallic zinc.[7]

The classical Reformatsky reaction offered a robust and functional-group-tolerant alternative to base-catalyzed aldol reactions for forming β-hydroxy esters.[6] Its adaptation for fluorinated compounds, typically using ethyl bromofluoroacetate or ethyl iodofluoroacetate, became one of the most efficient early methods for preparing α-fluoro-β-hydroxy esters.[6][8] The core of this reaction lies in the in-situ formation of an organozinc reagent, or a 'Reformatsky enolate', which is less reactive than its lithium or Grignard counterparts, thus preventing self-condensation of the ester.[7]

Sources

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. mdpi.com [mdpi.com]

- 5. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

boiling point and density of Methyl 2-fluoro-3-hydroxypropanoate

An In-depth Technical Guide to the Physicochemical Characterization of Methyl 2-fluoro-3-hydroxypropanoate: Boiling Point and Density

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of this compound (MFHP), specifically its boiling point and density. Intended for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple datasheet to offer a detailed exploration of the structural factors influencing these properties. We present established values, detail the experimental methodologies for their accurate determination, and discuss the underlying chemical principles. This guide is designed to be a self-validating resource, grounding all protocols and claims in authoritative scientific context to ensure technical accuracy and practical applicability.

Introduction: The Significance of this compound

This compound (MFHP) is a bifunctional molecule of significant interest in synthetic chemistry. Its structure, incorporating a fluorine atom, a hydroxyl group, and an ester moiety, makes it a valuable intermediate for creating complex molecules with tailored biological or material properties. For instance, MFHP serves as a stable precursor to Methyl 2-fluoroacrylate (MFA), a key monomer for fluorinated polymers that exhibit high thermal stability and chemical inertness.

The introduction of a fluorine atom into an organic molecule can profoundly alter its physical and chemical characteristics, including acidity, lipophilicity, and metabolic stability. Similarly, the hydroxyl group introduces the capacity for hydrogen bonding, significantly impacting intermolecular forces. Accurate determination of fundamental properties like boiling point and density is therefore not merely a procedural step but a critical prerequisite for process design, purification, storage, and application development.

Core Physicochemical Properties of MFHP

The primary physical constants for this compound are summarized below. These values serve as the benchmark for the experimental protocols detailed in the subsequent sections.

| Property | Value | Conditions | Source |

| Boiling Point | 196.9 °C | at 760 mmHg (1 atm) | |

| Density | 1.204 g/cm³ | at 25 °C | |

| Molecular Formula | C₄H₇FO₃ | ||

| Molecular Weight | 122.09 g/mol | ||

| CAS Number | 671-30-7 | ||

| Appearance | Yellow Liquid |

Structural Interpretation of Properties

The observed high boiling point of MFHP is a direct consequence of its molecular structure. The presence of the hydroxyl (-OH) group allows for strong intermolecular hydrogen bonding, which requires significant thermal energy to overcome, leading to a higher boiling point compared to non-hydroxylated analogues. Furthermore, NMR spectra studies have suggested the presence of intramolecular hydrogen bonding between the fluorine and the hydroxyl proton (F···H-O), which can influence the molecule's conformation and reactivity.

The density of MFHP being greater than water (1.204 g/cm³) is primarily attributed to the presence of the fluorine atom. Fluorine has a high atomic mass relative to hydrogen, and its substitution for hydrogen increases the overall molecular weight without a proportional increase in molecular volume, thus elevating the density. This effect is a common characteristic of fluorinated organic compounds.

Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For novel or synthesized compounds available in limited quantities, a micro-scale method is preferable. The Thiele tube method is a reliable and material-sparing technique.

Causality Behind the Thiele Tube Method

This method relies on trapping a small bubble of air within an inverted capillary tube submerged in the sample. As the sample is heated, the trapped air and vaporized sample expand, creating a stream of bubbles. Upon cooling, the vapor pressure inside the capillary drops. The boiling point is precisely the temperature at which the external atmospheric pressure overcomes the internal vapor pressure, causing the liquid to be drawn back into the capillary tube. This provides a sharp, observable endpoint.

Step-by-Step Protocol for Micro-Boiling Point Determination

-

Sample Preparation: Add 0.5 mL of this compound to a small test tube or a Durham tube.

-

Capillary Insertion: Place a melting-point capillary tube (sealed at one end) into the sample, with the open end down.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb.

-

Heating: Immerse the assembly in a Thiele tube filled with mineral oil, making sure the rubber band is well above the oil level.

-

Observation (Heating): Gently heat the side arm of the Thiele tube with a micro-burner. Convection currents in the oil will ensure uniform heating. Continue heating until a rapid and continuous stream of bubbles emerges from the inverted capillary tube. This indicates the temperature is just above the boiling point.

-

Observation (Cooling): Remove the heat source and allow the apparatus to cool slowly.

-

Data Recording: The boiling point is the temperature recorded the instant the stream of bubbles ceases and the liquid is drawn into the capillary tube.

-

Validation: Repeat the procedure to ensure reproducibility.

Diagram: Workflow for Micro-Boiling Point Determination

Caption: Experimental workflow for the Thiele tube method.

Experimental Determination of Density

Density is an intrinsic physical property defined as the mass of a substance per unit volume (D = m/V). For a liquid like MFHP, this can be determined with high precision using standard laboratory glassware and an analytical balance.

Rationale for the Pycnometer or Volumetric Flask Method

To ensure accuracy, the volume of the liquid must be measured precisely. While a graduated cylinder is adequate for approximate measurements, a volumetric flask or pycnometer is calibrated to contain a highly accurate volume at a specific temperature. By measuring the mass of a known, precise volume, the density can be calculated with a high degree of confidence.

Step-by-Step Protocol for Density Determination

-

Apparatus Preparation: Select a clean, dry 10 mL or 25 mL Class A volumetric flask.

-

Mass of Empty Flask: Using an analytical balance, measure and record the mass of the empty volumetric flask with its stopper.

-

Sample Filling: Carefully fill the flask with this compound until the bottom of the meniscus aligns exactly with the calibration mark on the neck of the flask. Use a dropper for the final additions to avoid overshooting the mark.

-

Temperature Equilibration: Ensure the sample is at the desired temperature (e.g., 25 °C) by placing the flask in a temperature-controlled water bath for a few minutes. Re-check the meniscus and adjust if necessary.

-

Mass of Filled Flask: Re-stopper the flask and measure its total mass on the same analytical balance.

-

Calculation:

-

Calculate the mass of the MFHP by subtracting the mass of the empty flask from the mass of the filled flask.

-

Divide the mass of the MFHP by the calibrated volume of the flask (e.g., 10.00 mL or 25.00 mL) to obtain the density in g/mL. (Note: 1 mL = 1 cm³).

-

-

Validation: Perform the measurement in triplicate to calculate an average density and ensure the precision of the result.

Diagram: Workflow for Liquid Density Determination

Caption: Protocol for determining liquid density via mass and volume.

Safety and Handling Precautions

As with any chemical reagent, proper safety protocols must be observed when handling this compound. Based on safety data for structurally related fluorinated and hydroxylated compounds, the following precautions are advised:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

The boiling point (196.9 °C at 760 mmHg) and density (1.204 g/cm³ at 25 °C) of this compound are defining physicochemical properties that arise directly from its unique molecular structure. The hydroxyl group's capacity for hydrogen bonding dictates its relatively high boiling point, while the electronegative and massive fluorine atom contributes to its high density. The experimental protocols detailed herein provide robust and reproducible methods for verifying these values, ensuring data integrity for research, development, and process scale-up. This guide serves as an authoritative resource, combining established data with the practical scientific principles required for its application.

References

-

MySkinRecipes. This compound. [Link]

-

Fu, B., Cao, Z., Wu, B., et al. (2022). Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(12), 1277-1283. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Taylor & Francis Online. Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. [Link]

- Jarvis, N. L., & Zisman, W. A. (1959). SURFACE ACTIVITY OF FLUORINATED ORGANIC COMPOUNDS AT ORGANIC LIQUID—AIR INTERFACES. PART II.

An In-Depth Technical Guide to the Safe Handling, and Storage of Methyl 2-fluoro-3-hydroxypropanoate

For Researchers, Scientists, and Drug Development Professionals

Understanding Methyl 2-fluoro-3-hydroxypropanoate: A Profile

This compound (CAS No. 671-30-7) is a valuable fluorinated building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.[1][2] Its utility stems from the presence of multiple functional groups—a methyl ester, a fluorine atom at the alpha position, and a primary alcohol—which allow for a variety of chemical transformations.[3] Notably, it serves as a more stable precursor to the volatile and polymerizable Methyl 2-fluoroacrylate (MFA), making it a key intermediate in the synthesis of fluorinated polymers and active pharmaceutical ingredients.[2][4][5]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is the foundation of its safe handling.

| Property | Value | Source |

| Molecular Formula | C₄H₇FO₃ | [1] |

| Molecular Weight | 122.09 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [6] |

| Boiling Point | 197 °C at 760 mmHg | [6] |

| Storage Temperature | 2-8 °C | [6] |

Hazard Identification and Risk Assessment: A Proactive Approach

This compound is classified as a hazardous substance, and a comprehensive risk assessment should be conducted before any handling.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Hazard Statement | GHS Pictogram |

| Skin Irritation (Category 2) | H315: Causes skin irritation | |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |

Note: The GHS classification is based on available Safety Data Sheets.[6][7][8][9][10]

Risk Assessment Workflow

A systematic approach to risk assessment is crucial for ensuring laboratory safety. The following workflow is recommended:

Caption: A systematic workflow for assessing and mitigating risks associated with handling this compound.

Safe Handling Protocols: From Benchtop to Reaction Vessel

Adherence to stringent handling protocols is paramount to minimize exposure and prevent accidents. All work with this compound should be conducted in a well-ventilated laboratory, and a chemical fume hood is mandatory for all procedures that may generate vapors or aerosols.[11]

Engineering Controls

| Control Measure | Specification | Rationale |

| Chemical Fume Hood | Properly functioning with a face velocity of 80-120 feet per minute. | To minimize inhalation exposure to vapors.[11] |

| Safety Shower and Eyewash Station | Immediately accessible and regularly tested. | For rapid decontamination in case of accidental exposure.[6] |

Personal Protective Equipment (PPE)

The appropriate selection and consistent use of PPE are non-negotiable.

| PPE | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes and eye irritation.[11] |

| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended. | To prevent skin contact and irritation.[11] |

| Body Protection | Flame-resistant lab coat. | To protect skin and clothing from contamination. |

| Respiratory Protection | A respirator with an appropriate organic vapor cartridge may be necessary for large-scale operations or in the event of a ventilation failure. | To prevent respiratory tract irritation.[11] |

In-Practice Handling: A Step-by-Step Approach

The following protocol outlines the safe handling of this compound during a typical laboratory procedure, such as its use in a functional group transformation.

-

Preparation: Before starting, ensure that all necessary PPE is worn correctly and that the fume hood is operational. Have a spill kit readily available.

-

Weighing and Transfer:

-

Conduct all weighing and transfers within the fume hood.

-

Use a tared, sealed container to minimize exposure during weighing.

-

When transferring the liquid, use a syringe or a pipette with a compatible bulb. Avoid pouring directly from the bottle, especially for larger quantities.

-

-

Reaction Setup:

-

Set up the reaction apparatus within the fume hood, ensuring all joints are properly sealed.

-

If the reaction is to be heated, use a well-maintained heating mantle and a temperature controller.

-

-

Reaction Quenching and Workup:

-

Quench reactions carefully, especially if reactive reagents were used. For instance, if a strong base was used, the quench should be performed at a low temperature with a suitable proton source.

-

During aqueous workup and extractions, be mindful of potential pressure buildup in the separatory funnel. Vent the funnel frequently.

-

-

Post-Procedure:

-

Clean all glassware thoroughly.

-

Dispose of all contaminated materials (gloves, pipette tips, etc.) in a designated hazardous waste container.

-

Wash hands thoroughly after removing gloves.

-

Storage and Stability: Maintaining Chemical Integrity

Proper storage is crucial for maintaining the stability of this compound and preventing the formation of hazardous degradation products.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C in a refrigerator. | To minimize degradation and potential side reactions.[6] |

| Container | Tightly sealed, original container. | To prevent contamination and evaporation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if long-term storage is required. | To prevent potential oxidation or reaction with atmospheric moisture. |

Chemical Incompatibility

Avoid storing this compound with the following classes of chemicals:

-

Strong Oxidizing Agents: May react exothermically.

-

Strong Bases: Can catalyze hydrolysis of the ester or other decomposition pathways.[2]

-

Strong Acids: Can catalyze hydrolysis of the ester.

A general chemical compatibility chart should be consulted for a broader understanding of safe storage practices.

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is critical.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if symptoms persist.[6] |

| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.[6] |

Spill Response

For a small spill (less than 100 mL) that can be safely managed by trained laboratory personnel:

-

Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area. Ensure the fume hood is operational.[11]

-

Don PPE: Wear appropriate PPE, including double gloves, chemical splash goggles, a face shield, and a lab coat.

-

Contain and Absorb: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Work from the outside of the spill inwards.[12]

-

Neutralization (if applicable and safe): For spills of fluorinated organic compounds, neutralization is generally not recommended without a specific, validated procedure due to the potential for hazardous reactions.[11]

-

Collect and Dispose: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[12]

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

-

Report: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

For large spills, or any spill that cannot be safely managed, evacuate the area immediately and contact your institution's emergency response team.[11]

Fire Safety

This compound is a combustible liquid. In the event of a fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use a direct stream of water, as it may spread the fire.

Hazardous Decomposition Products: Upon thermal decomposition, this compound may release toxic and corrosive fumes, including hydrogen fluoride and carbonyl fluoride.[13][14] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Waste Disposal

All waste containing this compound, including excess reagent, reaction mixtures, and contaminated materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Conclusion: A Culture of Safety

The safe and effective use of this compound in a research and development setting is contingent upon a thorough understanding of its hazards and a steadfast commitment to established safety protocols. By integrating the principles and procedures outlined in this guide into daily laboratory practice, scientists can mitigate risks and foster a culture of safety that protects themselves, their colleagues, and the environment.

References

Sources

- 1. chemscene.com [chemscene.com]

- 2. tandfonline.com [tandfonline.com]

- 3. WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water | Semantic Scholar [semanticscholar.org]

- 6. fishersci.com [fishersci.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. chemicalbook.com [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. enhs.uark.edu [enhs.uark.edu]

- 13. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of Methyl 2-fluoro-3-hydroxypropanoate: A Technical Guide for Researchers

Introduction: The Significance of a Fluorinated Building Block

Methyl 2-fluoro-3-hydroxypropanoate (MFHP) is a pivotal, non-volatile precursor for the synthesis of Methyl 2-fluoroacrylate (MFA), a monomer essential for creating advanced fluorinated polymers with unique mechanical and optical properties.[1] The stability of MFHP contrasts sharply with the volatile and polymerization-prone nature of MFA, making it a superior candidate for storage and transportation.[1] Accurate and comprehensive characterization of MFHP is therefore paramount for quality control, reaction monitoring, and the development of robust synthetic methodologies.

This technical guide provides an in-depth analysis of the preliminary spectroscopic data for this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, moving beyond a mere presentation of spectra to explain the underlying chemical principles and the rationale behind the analytical approach. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of the structural characterization of this important fluorinated ester.

Molecular and Physical Properties

A foundational understanding begins with the basic chemical and physical properties of the molecule, which are summarized below. This data is critical for sample handling, solvent selection, and interpretation of mass spectrometry results.

| Property | Value | Source |

| CAS Number | 671-30-7 | [2][3] |

| Molecular Formula | C₄H₇FO₃ | [2][3] |

| Molecular Weight | 122.09 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| SMILES | COC(=O)C(CO)F | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a fluorinated compound like MFHP, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is not just beneficial but essential for unambiguous characterization.[4][5] The presence of the highly sensitive, 100% abundant ¹⁹F nucleus provides a powerful analytical handle with a wide chemical shift dispersion and minimal background interference, making it an ideal spectroscopic "spy".[4][6][7]

Expertise in Action: Why Fluorine Changes the Game

The high electronegativity of the fluorine atom directly attached to the chiral center (C2) induces significant electronic effects throughout the molecule. This results in predictable deshielding of nearby nuclei, observed as downfield shifts in ¹H and ¹³C NMR spectra. Furthermore, the spin-active ¹⁹F nucleus (I=½) couples with neighboring ¹H and ¹³C nuclei, leading to characteristic splitting patterns (J-coupling) that are invaluable for confirming connectivity.[8][9] Understanding these fluorine-specific interactions is key to accurately interpreting the spectra.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments. The experimental data below is consistent with the proposed structure of MFHP.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale & Key Insights |

| 5.06 - 4.93 | Doublet of Triplets (dt) | 1H | H-2 (CHF) | This proton is directly attached to the fluorine-bearing carbon. It is split into a doublet by the adjacent fluorine (²JHF) and into a triplet by the two diastereotopic H-3 protons (³JHH). |

| 4.08 - 3.91 | Multiplet | 2H | H-3 (CH₂) | These methylene protons are diastereotopic due to the adjacent chiral center. They are coupled to H-2 (³JHH) and the fluorine atom (³JHF), resulting in a complex multiplet. Their downfield shift is due to the inductive effect of the adjacent hydroxyl group. |

| 3.83 (approx.) | Singlet | 3H | H-4 (OCH₃) | The methyl ester protons appear as a sharp singlet, as they are isolated from other protons and fluorine. |

| 2.85 | Broad Singlet | 1H | OH | The hydroxyl proton is labile and often appears as a broad signal. Its chemical shift can be concentration and solvent-dependent. The observation of this peak confirms the presence of the alcohol functional group. |

Data sourced from Fu, B., et al. (2022).[1]

Carbon-13 (¹³C) NMR Analysis (Predicted)

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale & Key Insights |

| ~168 | C-1 (C=O) | The ester carbonyl carbon appears in its characteristic downfield region. It may show a small two-bond coupling to fluorine (²JCF). |

| ~90 (d, ¹JCF ≈ 180-200 Hz) | C-2 (CHF) | The direct attachment to the highly electronegative fluorine atom causes a dramatic downfield shift. The signal will be split into a large doublet due to one-bond coupling with ¹⁹F. |

| ~62 | C-3 (CH₂) | This carbon is adjacent to the hydroxyl group and will appear in the typical range for alcohols. A smaller two-bond coupling to fluorine (²JCF) is expected. |

| ~53 | C-4 (OCH₃) | The methyl ester carbon appears in its expected region. |

Predictions are based on standard chemical shift values and known effects of fluorine substitution.[10][11]

Fluorine-19 (¹⁹F) NMR Analysis (Predicted)

¹⁹F NMR is crucial for confirming the identity and purity of fluorinated compounds. For MFHP, a single resonance is expected.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Rationale & Key Insights |

| -200 to -220 | Doublet of Triplets (dt) | The chemical shift is typical for an aliphatic C-F bond.[6][12] The signal will be split into a doublet by the geminal H-2 proton (²JFH) and into a triplet by the vicinal H-3 protons (³JFH), mirroring the splitting of H-2 in the ¹H spectrum. |

Prediction based on typical chemical shift ranges for organofluorine compounds. The reference standard is CFCl₃ at 0 ppm.[9][12]

Experimental Protocol: NMR Data Acquisition

This protocol provides a self-validating framework for obtaining high-quality NMR data for MFHP.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure the solvent is free of interfering signals.

-

Filter the solution into a 5 mm NMR tube to a minimum height of 4 cm to ensure proper shimming.[13]

-

-

Instrument Setup & Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Reference the ¹H and ¹³C spectra to the residual solvent peak or an internal standard (e.g., TMS). Reference the ¹⁹F spectrum to an external standard (e.g., CFCl₃).

-

-

¹H NMR Acquisition:

-

¹³C{¹H} NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Tune the probe to the ¹⁹F frequency.

-

Acquire both proton-coupled and proton-decoupled spectra to observe and assign the H-F coupling constants.

-

Set a wide spectral width (e.g., -250 to 50 ppm) to ensure the peak is captured.[9]

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to all spectra.

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

-

Calibrate the chemical shifts and analyze the multiplicities and coupling constants.

-

Diagram: NMR Workflow

Caption: A streamlined workflow for NMR analysis of MFHP.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Predicted IR Absorption Data

The structure of MFHP contains a hydroxyl group (-OH), a carbonyl group (C=O), C-H bonds, a C-O bond, and a C-F bond. Each of these will produce a characteristic absorption band.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment | Rationale |

| 3500 - 3200 | Strong, Broad | O-H stretch | The broadness is due to hydrogen bonding. This is a definitive peak for the alcohol functional group.[14][15] |

| 3000 - 2850 | Medium | C-H stretch | Aliphatic C-H stretching from the methyl and methylene groups. |

| ~1740 | Strong, Sharp | C=O stretch | Characteristic absorption for a saturated aliphatic ester.[16] This is typically one of the most intense peaks in the spectrum. |

| 1300 - 1000 | Strong | C-O stretch | Esters show strong C-O stretching bands in this region. |

| 1100 - 1000 | Strong | C-F stretch | The C-F stretch is typically a strong and sharp absorption in the fingerprint region. |

Predictions are based on characteristic absorption frequencies for known functional groups.[14][16]

Experimental Protocol: FTIR Data Acquisition

Given that MFHP is a liquid at room temperature, a neat liquid film method is most appropriate.

-

Instrument Preparation:

-

Ensure the FTIR spectrometer's sample compartment is clean and dry.

-

Collect a background spectrum of the empty instrument to subtract atmospheric H₂O and CO₂ absorptions.

-

-

Sample Preparation (Neat Liquid Film):

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder in the FTIR spectrometer.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Co-add 16 to 32 scans to achieve a high signal-to-noise ratio.[17]

-

-

Post-Acquisition:

-

Process the spectrum (the instrument software will automatically ratio it against the background).

-

Clean the salt plates thoroughly with a dry, volatile solvent (e.g., anhydrous dichloromethane or isopropanol) and store them in a desiccator to prevent damage from moisture.[18]

-

Diagram: IR Spectroscopy Workflow

Caption: Standard procedure for FTIR analysis of a liquid sample.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the molecular formula of a compound. It also offers structural information through the analysis of fragmentation patterns.

Analysis of Mass Spectrum Data

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like MFHP, often yielding the molecular ion with minimal fragmentation.[19][20]

| m/z | Ion | Method | Rationale & Key Insights |

| 121.03 | [M-H]⁻ | ESI (-) | In negative ion mode, the acidic hydroxyl proton is easily lost to form the deprotonated molecule. The theoretical m/z for [C₄H₆FO₃]⁻ is 121.0301, confirming the molecular formula. |

| 123.05 (Predicted) | [M+H]⁺ | ESI (+) | In positive ion mode, protonation of the carbonyl or hydroxyl oxygen would yield the [M+H]⁺ ion. |

| 145.03 (Predicted) | [M+Na]⁺ | ESI (+) | Adduct formation with sodium ions, often present as trace impurities in solvents or glassware, is very common in ESI-MS.[21] |

[M-H]⁻ data sourced from Fu, B., et al. (2022).[1]

Experimental Protocol: ESI-MS Data Acquisition

This protocol is designed to ensure accurate mass determination and avoid common pitfalls like signal suppression.

-

Sample Preparation:

-

Prepare a stock solution of the purified sample at approximately 1 mg/mL in a volatile solvent like methanol or acetonitrile.[22]

-

Perform a serial dilution to create a final working solution with a concentration of ~1-10 µg/mL. Overly concentrated samples can cause signal suppression and contaminate the instrument.[22][23]

-

Ensure the final solution is free of any particulate matter; filter if necessary. High concentrations of non-volatile salts are incompatible with ESI and must be avoided.[23]

-

-

Instrument Setup and Calibration:

-

Calibrate the mass spectrometer using a known calibration standard across the desired mass range to ensure high mass accuracy.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to optimal values for small polar molecules.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source via direct injection or through an LC system.

-

Acquire spectra in both positive and negative ion modes to observe all possible adducts and ions (e.g., [M+H]⁺, [M+Na]⁺, and [M-H]⁻).

-

Acquire data in high-resolution mode to enable molecular formula determination from the accurate mass.

-

-

Data Analysis:

-

Process the raw data to identify the m/z values of the major ions.

-

Use the instrument's software to calculate the neutral mass and propose elemental compositions for the observed ions based on their accurate mass and isotopic pattern.[21]

-

Diagram: Mass Spectrometry Workflow

Caption: A robust workflow for ESI-MS analysis of MFHP.

Conclusion: A Coherent Spectroscopic Portrait

The collective spectroscopic data provides a clear and self-consistent structural confirmation of this compound. ¹H NMR confirms the proton framework and key connectivities through H-F coupling. Predicted ¹³C and ¹⁹F NMR spectra offer a roadmap for complete characterization. IR spectroscopy validates the presence of the essential hydroxyl and ester carbonyl functional groups. Finally, high-resolution mass spectrometry anchors the analysis by confirming the elemental composition. This comprehensive spectroscopic blueprint serves as an authoritative reference for scientists working with this valuable fluorinated building block, enabling confident quality assessment and facilitating further research and development.

References

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Kuprov, I., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. Available at: [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

-

Stare, J., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. Available at: [Link]

-